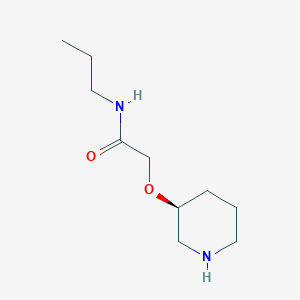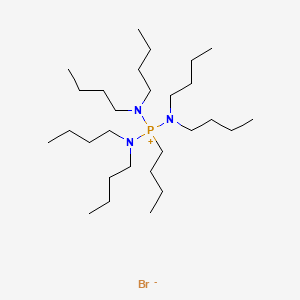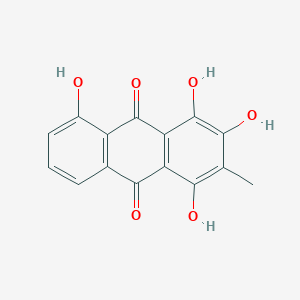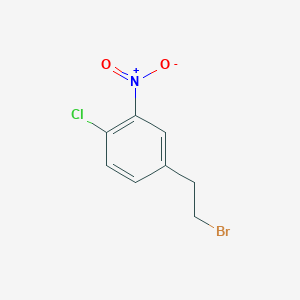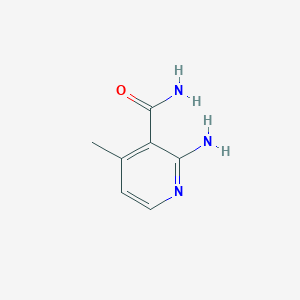
2-Amino-4-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-methylnicotinamide is an organic compound that belongs to the class of nicotinamides It is structurally characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the nicotinamide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylnicotinamide typically involves the reaction of 4-methyl-3-nitropyridine with ammonia or an amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 2-Amino-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted nicotinamides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Amino-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Amino-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor to nicotinamide adenine dinucleotide (NAD), playing a role in redox reactions and cellular metabolism.
相似化合物的比较
- 2-Amino-3-methylnicotinamide
- 2-Amino-5-methylnicotinamide
- 2-Amino-6-methylnicotinamide
Comparison: While these compounds share a similar core structure, the position of the methyl group significantly influences their chemical properties and reactivity
属性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
2-amino-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11) |
InChI 键 |
YAXQCYYAFIHRFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
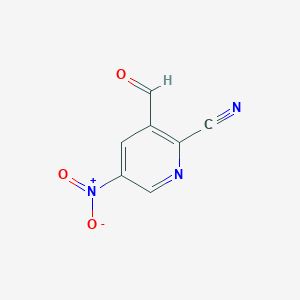
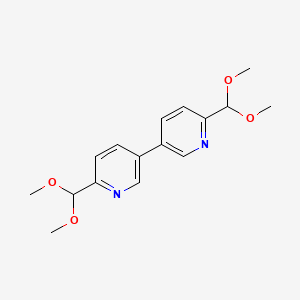
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
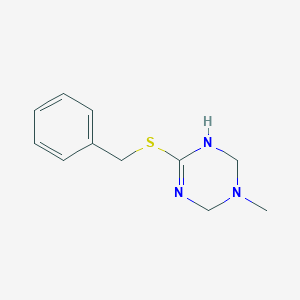
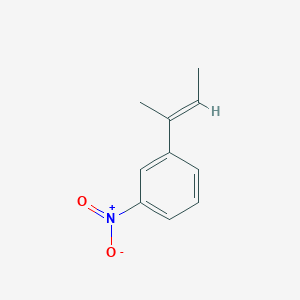

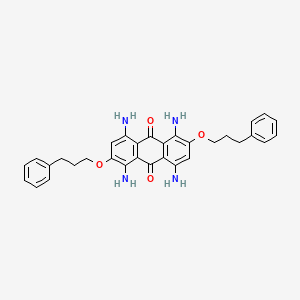
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
